![molecular formula C15H14O4 B2383423 2-[2-(Benzyloxy)phenoxy]acetic acid CAS No. 244123-12-4](/img/structure/B2383423.png)

2-[2-(Benzyloxy)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

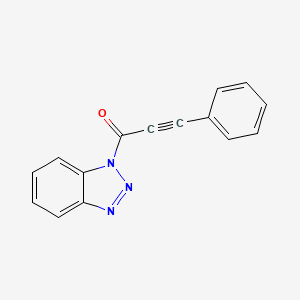

“2-[2-(Benzyloxy)phenoxy]acetic acid” is a compound with the CAS Number: 244123-12-4 . It has a molecular weight of 258.27 . It is a phenoxy compound that inhibits the enzyme amide and has been used to treat metabolic disorders .

Molecular Structure Analysis

The InChI code for “2-[2-(Benzyloxy)phenoxy]acetic acid” is 1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) . The molecular structure can be analyzed using this InChI code.Physical And Chemical Properties Analysis

The physical form of “2-[2-(Benzyloxy)phenoxy]acetic acid” is a powder . It has a melting point of 90-91 degrees Celsius .Scientific Research Applications

- 2-[2-(Benzyloxy)phenoxy]acetic acid inhibits the enzyme amide and has been explored for treating metabolic disorders . It acts as an inhibitor of enzymes in synthetic pathways, including 2-benzyloxyacetate, which is an intermediate in the biosynthesis of benzoic acid.

- Research suggests that this compound possesses degenerative disease-fighting properties. It has been investigated for its potential to combat diseases associated with cellular degeneration .

- COX-2 (cyclooxygenase-2) plays a crucial role in converting arachidonic acid into prostaglandins. Selective COX-2 inhibitors have been explored for treating inflammation, offering effectiveness while minimizing side effects .

Metabolic Disorders and Enzyme Inhibition

Degenerative Disease Research

COX-2 Inhibition for Inflammation

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target ftsz, a key functional protein in bacterial cell division . This protein is considered a potential target for the development of novel antibacterial agents .

Mode of Action

This interaction could inhibit the protein’s activity, thereby preventing bacterial cell division .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the bacterial cell division process by inhibiting the function of the ftsz protein .

Result of Action

If it indeed targets the ftsz protein, it could potentially inhibit bacterial cell division, leading to the death of bacterial cells .

properties

IUPAC Name |

2-(2-phenylmethoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-15(17)11-19-14-9-5-4-8-13(14)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHAJLNHRQMSCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Benzyloxy)phenoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2383343.png)

![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)

![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethanethiol](/img/structure/B2383350.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)

![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2383360.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)